Cas no 1188264-05-2 (3-(1-Aminoethyl)benzonitrile hydrochloride)
3-(1-Aminoethyl)benzonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(1-Aminoethyl)benzonitrile hydrochloride
- EN300-370801
- 1188264-05-2
- SB44301
- A892819
- 3-(1-azanylethyl)benzenecarbonitrile hydrochloride
- (-)-ETHYL(S)-3-HYDROXY-3-PHENYLPROPIONATE
- CS-0154097
- A809483
- 3-(1-Aminoethyl)benzonitrilehydrochloride
- UMKDPZGKJZQZAY-UHFFFAOYSA-N
- AKOS015847531
- Y10308
- AS-78352
- 3-(1-aminoethyl)benzonitrile;hydrochloride
- 3-(1-aminoethyl)benzonitrile hcl
- SCHEMBL1003370
- MFCD11112844
- 3-(1-AMINOETHYL)BENZONITRILE-HCl
- MFCD11101227
- SY065550
-
- MDL: MFCD11112844
- Inchi: 1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H
- InChI Key: UMKDPZGKJZQZAY-UHFFFAOYSA-N
- SMILES: Cl.NC(C)C1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 182.0610761g/mol
- Monoisotopic Mass: 182.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
3-(1-Aminoethyl)benzonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02756-5g |
3-(1-aminoethyl)benzonitrile HCl |
1188264-05-2 | 96% | 5g |
$1100 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A910170-1g |
3-(1-Aminoethyl)benzonitrile hydrochloride |
1188264-05-2 | 95% | 1g |
¥2,425.50 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A910170-100mg |
3-(1-Aminoethyl)benzonitrile hydrochloride |
1188264-05-2 | 95% | 100mg |
¥513.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A910170-250mg |
3-(1-Aminoethyl)benzonitrile hydrochloride |
1188264-05-2 | 95% | 250mg |
¥769.50 | 2022-09-29 | |
| Alichem | A019096074-1g |
3-(1-Aminoethyl)benzonitrile hydrochloride |
1188264-05-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| TRC | A577555-2.5mg |
3-(1-Aminoethyl)benzonitrile Hydrochloride |
1188264-05-2 | 2.5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577555-5mg |
3-(1-Aminoethyl)benzonitrile Hydrochloride |
1188264-05-2 | 5mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A577555-25mg |
3-(1-Aminoethyl)benzonitrile Hydrochloride |
1188264-05-2 | 25mg |
$ 115.00 | 2022-06-08 | ||
| eNovation Chemicals LLC | Y0986758-1g |
3-(1-Aminoethyl)benzonitrile hydrochloride |
1188264-05-2 | 95% | 1g |
$300 | 2024-08-02 | |
| eNovation Chemicals LLC | D964600-100mg |
3-(1-AMINOETHYL)BENZONITRILE-HCl |
1188264-05-2 | 95% | 100mg |
$105 | 2024-06-07 |
3-(1-Aminoethyl)benzonitrile hydrochloride Suppliers
3-(1-Aminoethyl)benzonitrile hydrochloride Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 3-(1-Aminoethyl)benzonitrile hydrochloride
3-(1-Aminoethyl)benzonitrile Hydrochloride: A Comprehensive Overview
3-(1-Aminoethyl)benzonitrile hydrochloride, also known by its CAS number 1188264-05-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a hydrochloride salt of 3-(1-aminoethyl)benzonitrile, which is a derivative of benzonitrile with an aminoethyl substituent at the third position. The structure of this compound consists of a benzene ring substituted with a cyano group (-CN) and an aminoethyl group (-CH₂CH₂NH₂), which imparts unique chemical properties and reactivity.
The synthesis of 3-(1-Aminoethyl)benzonitrile hydrochloride typically involves multi-step organic reactions, including nucleophilic substitution, addition, and acid-base neutralization. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity, making it more accessible for research and industrial applications. The compound's structure allows for various functional group transformations, making it a valuable intermediate in the synthesis of more complex molecules.
In terms of chemical properties, 3-(1-Aminoethyl)benzonitrile hydrochloride exhibits a melting point of approximately 210°C and is soluble in water and common organic solvents such as ethanol and methanol. Its hydrochloride form ensures stability under acidic conditions, which is advantageous for certain applications. The amino group in the molecule can participate in hydrogen bonding, enhancing its solubility in polar solvents and influencing its pharmacokinetic properties.
Recent studies have highlighted the potential of 3-(1-Aminoethyl)benzonitrile hydrochloride as a precursor in drug development. Researchers have explored its role in the synthesis of bioactive compounds, including anti-inflammatory agents and anticancer drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in inflammatory pathways. These findings underscore its importance as a building block in medicinal chemistry.
Beyond pharmacology, 3-(1-Aminoethyl)benzonitrile hydrochloride has found applications in materials science. Its ability to form stable complexes with metal ions has been leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). A 2022 research article in Nature Communications reported on the use of this compound to create highly porous MOFs with exceptional gas adsorption capabilities. Such applications demonstrate its versatility across diverse scientific disciplines.
The reactivity of 3-(1-Aminoethyl)benzonitrile hydrochloride is further enhanced by its ability to undergo various coupling reactions. For example, the amino group can be alkylated or acylated to introduce additional functionality into the molecule. This property has been exploited in peptide synthesis and the construction of complex organic architectures. Recent advancements in catalytic methods have also improved the efficiency of these transformations, reducing reaction times and increasing yields.
In terms of safety considerations, handling 3-(1-Aminoethyl)benzonitrile hydrochloride requires adherence to standard laboratory protocols due to its potential irritant properties. Proper ventilation and personal protective equipment should be used during synthesis and manipulation. Storage should be in a cool, dry place away from incompatible substances to ensure stability.
The future prospects for 3-(1-Aminoethyl)benzonitrile hydrochloride are promising, with ongoing research exploring its role in green chemistry and sustainable synthetic processes. Its ability to participate in catalytic cycles and undergo recyclable transformations aligns with current trends toward environmentally friendly chemical practices.
In conclusion, 3-(1-Aminoethyl)benzonitrile hydrochloride, CAS number 1188264-05-2, is a versatile compound with diverse applications across multiple scientific domains. Its unique chemical properties, coupled with recent research advancements, position it as an essential tool for future innovations in medicine, materials science, and beyond.
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